An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a stable pyrazole core, makes it an excellent electrophile for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the fields of research, drug discovery, and chemical development.
Chemical and Physical Properties
While extensive experimental data for 3-(Bromomethyl)-1-methyl-1H-pyrazole is not broadly published, the following table summarizes its key identifiers and known properties.
| Property | Value | Reference |
| IUPAC Name | 3-(Bromomethyl)-1-methyl-1H-pyrazole | N/A |
| CAS Number | 102846-13-9 | [1] |
| Molecular Formula | C₅H₇BrN₂ | [1][2] |
| Molecular Weight | 175.03 g/mol | [2] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Synthesis
The primary synthetic route to 3-(Bromomethyl)-1-methyl-1H-pyrazole involves the bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-3-yl)methanol. This transformation is a standard procedure in organic chemistry, typically achieved using a variety of brominating agents.
Conceptual Synthetic Workflow
Caption: General synthesis pathway for 3-(Bromomethyl)-1-methyl-1H-pyrazole.
Experimental Protocol: Conceptual Bromination
-
Dissolution: Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃), 0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(Bromomethyl)-1-methyl-1H-pyrazole.
Reactivity and Applications
The primary utility of 3-(Bromomethyl)-1-methyl-1H-pyrazole in organic synthesis lies in its role as an alkylating agent. The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl scaffold, a common motif in pharmacologically active compounds.
General Reactivity: Alkylation of Nucleophiles
Caption: General reaction scheme for the alkylation of nucleophiles.
Potential Applications in Drug Discovery
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The ability to readily introduce the 1-methyl-1H-pyrazol-3-ylmethyl group using 3-(Bromomethyl)-1-methyl-1H-pyrazole makes it a valuable tool for:
-
Lead Optimization: Modifying existing drug candidates to improve potency, selectivity, or pharmacokinetic properties.
-
Fragment-Based Drug Discovery: Using the pyrazole moiety as a starting point for building more complex molecules.
-
Combinatorial Chemistry: Creating libraries of pyrazole-containing compounds for high-throughput screening.
Safety Information
Due to the limited availability of a comprehensive safety data sheet, general precautions for handling reactive alkylating agents should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
-
In all cases of exposure, seek immediate medical attention. [1]
Conclusion
3-(Bromomethyl)-1-methyl-1H-pyrazole is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as an efficient alkylating agent provides a straightforward method for incorporating the 1-methyl-1H-pyrazol-3-ylmethyl group into diverse molecular scaffolds. While detailed physical and safety data are not extensively documented, adherence to standard laboratory safety protocols for reactive electrophiles is essential. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.
